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Compound of Interest

Compound Name: Terevalefim

Cat. No.: B8198262

An in-depth analysis of the novel c-Met agonist Terevalefim against current standard-of-care in
preclinical and clinical models of acute kidney and lung injury.

This guide provides a comprehensive comparison of Terevalefim (formerly ANG-3777), a small
molecule hepatocyte growth factor (HGF) mimetic, with the standard-of-care for acute kidney
injury (AKI), delayed graft function (DGF) following kidney transplantation, and acute lung injury
(ALI). The content is tailored for researchers, scientists, and drug development professionals,
offering a detailed look at the available experimental data, methodologies, and underlying
biological pathways.

Executive Summary

Terevalefim is a promising therapeutic agent that activates the c-Met receptor, a key
component in cellular repair and regenerative processes. In preclinical studies, Terevalefim
has demonstrated significant protective and regenerative effects in models of organ injury.
Clinical trials have explored its efficacy in various forms of AKI and ALI. For the conditions
targeted by Terevalefim, the current standard-of-care is largely supportive, lacking specific
pharmacological interventions that promote organ recovery. This guide presents a head-to-
head comparison of the available data for Terevalefim against the outcomes of standard
supportive care. While a Phase 2 trial in patients at high risk for DGF showed encouraging
signals, a subsequent Phase 3 trial did not meet its primary endpoint. Similarly, a Phase 2 trial
in cardiac surgery-associated AKI did not demonstrate efficacy for its primary endpoint.
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Mechanism of Action: The c-Met Signaling Pathway

Terevalefim functions as a mimetic of Hepatocyte Growth Factor (HGF), the endogenous
ligand for the c-Met receptor tyrosine kinase. Activation of c-Met initiates a cascade of
intracellular signaling pathways, including the RAS-MAPK, PI3K-Akt, and STAT pathways,
which are crucial for cell growth, motility, and survival. In the context of organ injury, this
signaling promotes tissue repair and regeneration.
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Caption: c-Met signaling pathway activated by HGF or Terevalefim.

Preclinical Data: Terevalefim in Animal Models of
Organ Injury

Preclinical studies have been instrumental in establishing the therapeutic potential of

Terevalefim in various models of organ injury.

Acute Kidney Injury (Ischemia-Reperfusion Model)
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In rodent and canine models of renal ischemia-reperfusion injury, a common cause of AKI,
Terevalefim demonstrated significant protective effects.

Terevalefim (0.2

Parameter Vehicle (Control) Reference
mgl/kg)

Rat Model [1]

Survival at Day 4 67% (10 of 15) 34% (24 of 70) [1]

Significantly increased
Urine Output at 48, 72, and 96 Baseline [1]
hours (p<0.001)

Dog Model [1]
Blood Urea Nitrogen Significantly reduced
Elevated [1]
(BUN) (p<0.0001)
o Significantly reduced
Serum Creatinine (Cr) Elevated

(p<0.0001)

Acute Lung Injury

While specific quantitative data from peer-reviewed publications on Terevalefim in animal
models of acute lung injury are not readily available in the public domain, company
communications have indicated that Terevalefim has shown compelling activity in preclinical
models, including radiation-induced lung injury, chlorine-induced ALI, and bleomycin-induced
pulmonary edema. These findings provided the rationale for clinical investigation in ALI.

Clinical Data: Terevalefim in Human Trials

Terevalefim has been evaluated in several clinical trials for kidney-related conditions.

Delayed Graft Function in Kidney Transplant Recipients

A Phase 2 trial investigated Terevalefim in patients at high risk for DGF after deceased donor
kidney transplantation.
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Terevalefim (2
Parameter Placebo (n=9) P-value Reference
mgl/kg) (n=19)

Patients
achieving 21200

_ 83.3% 50% 0.09

mL urine output
in 24h by Day 28
Median days to
achieve 21200 5 days 14 days -
mL urine output
Graft Failure Significantly less - -
Mean eGFR at )

Higher Lower -
12 months
Requirement for Fewer sessions, More sessions,
Dialysis shorter duration longer duration

A subsequent Phase 3 trial in a similar patient population did not meet its primary endpoint of a
significant difference in estimated glomerular filtration rate (eGFR) at 12 months.

Terevalefim Placebo

Parameter P-value Reference
(n=~126) (n=~127)

eGFR at 12

months 53.3 50.4 Not significant

(mL/min/1.73m?2)

Incidence of N
68.5% 69.4% Not significant

DGF

Graft Failure 3.2% 8.1% -

Acute Rejection 8.1% 6.5% Not significant

Cardiac Surgery-Associated Acute Kidney Injury (CSA-
AKI)
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A Phase 2 trial (GUARD) evaluated Terevalefim in patients at risk for AKI after cardiac surgery.

The trial did not meet its primary endpoint.

Terevalefim
(n=129)

Parameter

Placebo
(n=130)

Reference

Primary Endpoint

Mean % increase

in serum No significant
creatinine (AUC difference
Days 2-6)

No significant

difference

Not significant

Secondary

Endpoint

Major Adverse
Kidney Events at
Day 90
(MAKEQ9O0)

14.7%

21.5%

>25% decrease
in eGFR at Day 5.6%
90

16.2%

Experimental Protocols
Preclinical Ischemia-Reperfusion AKI Model (Rat)

A standardized rat model of ischemia-reperfusion injury was utilized to assess the efficacy of

Terevalefim.
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Caption: Experimental workflow for the rat ischemia-reperfusion AKI model.
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e Animal Model: Male Sprague-Dawley rats.
e Ischemia Induction: Bilateral renal pedicle clamping for 45 minutes.

o Treatment: Intravenous administration of Terevalefim or vehicle either prior to ischemia or at
the time of reperfusion.

o Reperfusion: Removal of clamps and closure of the incision.

o Endpoints: Serum creatinine, blood urea nitrogen (BUN), urine output, and survival rates
were monitored for up to 96 hours post-reperfusion.

Clinical Trial Protocol for Delayed Graft Function (Phase
2)

The Phase 2 clinical trial was a randomized, double-blind, placebo-controlled study in adult
recipients of a deceased donor kidney transplant at high risk for DGF.
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Caption: High-level workflow of the Phase 2 DGF clinical trial.

o Patient Population: Adult recipients of a first deceased donor kidney transplant at high risk
for DGF.

o Randomization: Patients were randomized in a 2:1 ratio to receive either Terevalefim (2

mg/kg) or placebo.
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» Dosing: Three once-daily intravenous infusions, with the first dose administered within 36
hours of transplantation.

e Primary Endpoint: Time to produce 21200 mL of urine over a 24-hour period within 28 days
post-transplantation.

e Secondary Endpoints: Daily urine output, serum creatinine, eGFR, need for dialysis, and
incidence of graft failure.

Conclusion

Terevalefim has demonstrated a clear biological effect in preclinical models of organ injury by
activating the c-Met pathway, leading to improved organ function and survival. In the clinical
setting, while an initial Phase 2 study in DGF showed promising signals of efficacy, these were
not confirmed in a larger Phase 3 trial. Similarly, a Phase 2 study in CSA-AKI did not meet its
primary endpoint, although some secondary endpoints suggested potential biological activity.

The discrepancy between the robust preclinical data and the clinical trial outcomes highlights
the challenges of translating findings from animal models to complex human diseases. For
conditions like AKI and DGF, where the standard-of-care is supportive, the development of
targeted therapies that promote organ repair remains a critical unmet need. Further
investigation into patient selection, timing of administration, and potentially combination
therapies may be necessary to unlock the full therapeutic potential of c-Met agonists like
Terevalefim.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b8198262#benchmarking-terevalefim-against-
standard-of-care-in-disease-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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